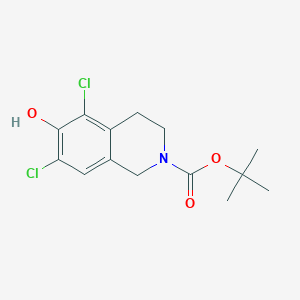

tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound characterized by its molecular formula C14H17Cl2NO3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. Common synthetic routes may include:

Condensation Reactions: Involving the reaction of suitable precursors to form the isoquinoline skeleton.

Halogenation: Introduction of chlorine atoms at the 5 and 7 positions.

Hydroxylation: Addition of a hydroxyl group at the 6 position.

Carboxylation: Introduction of the carboxylate group, followed by esterification with tert-butanol to yield the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the chlorine atoms to hydrogen atoms.

Substitution Reactions: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of less chlorinated or fully hydrogenated derivatives.

Substitution Reactions: Formation of various substituted isoquinolines.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural complexity and reactivity make it a candidate for the synthesis of therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, including polymers and coatings. Its unique properties may contribute to the development of new industrial products.

Mécanisme D'action

The mechanism by which tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparaison Avec Des Composés Similaires

Isoquinoline Derivatives: Other isoquinoline derivatives with different substituents.

Dichloro Compounds: Compounds with similar dichloro substitutions but different core structures.

Hydroxy Compounds: Compounds containing hydroxyl groups in different positions.

Uniqueness: Tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate stands out due to its specific combination of chlorine, hydroxyl, and carboxylate groups, which confer unique chemical properties and reactivity compared to similar compounds.

Activité Biologique

tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 851784-76-4) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C14H17Cl2NO3

- Molecular Weight : 318.19 g/mol

- Purity : 98%

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The compound is primarily noted for its potential antimicrobial , anticancer , and antioxidant properties.

Antimicrobial Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. In studies involving related compounds, inhibition zones were measured against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, showing promising results in growth inhibition .

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| tert-butyl 5,7-dichloro... | 22 mm | Pseudomonas aeruginosa |

| tert-butyl 5,7-dichloro... | 25 mm | Klebsiella pneumoniae |

Anticancer Potential

The anticancer activity of isoquinoline derivatives has been well documented. For example, studies have shown that certain derivatives can inhibit cancer cell proliferation with IC50 values indicating effective concentrations that lead to significant cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Similar compounds have been tested for their ability to inhibit lipid peroxidation and protect low-density lipoprotein (LDL) from oxidation. The antioxidant capacity is crucial in preventing oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that:

- Inhibition of Enzymatic Activity : Certain isoquinoline derivatives inhibit key enzymes involved in cellular processes.

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and apoptosis.

- Interaction with Cellular Membranes : Its lipophilic nature allows it to interact with cellular membranes, influencing permeability and transport mechanisms.

Case Studies and Research Findings

A notable study evaluated the antiviral activity of related quinoline derivatives against dengue virus serotype 2 (DENV2), revealing significant inhibitory effects . The findings suggest that structural modifications can enhance bioactivity and selectivity.

Another investigation into the antioxidant properties highlighted the compound's ability to reduce oxidative stress markers in vitro, showcasing its potential as a therapeutic agent against oxidative damage .

Propriétés

IUPAC Name |

tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO3/c1-14(2,3)20-13(19)17-5-4-9-8(7-17)6-10(15)12(18)11(9)16/h6,18H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLNTSOMNZFWBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C1)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851784-76-4 |

Source

|

| Record name | tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J736664BPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.